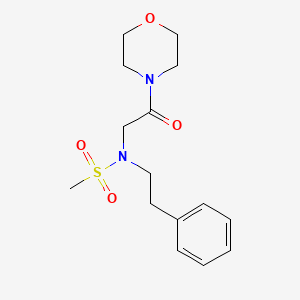
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it a useful tool for studying pain and inflammation-related disorders. Additionally, its potential as an anticancer agent makes it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity of this compound and its effects on living organisms.
将来の方向性
There are a number of future directions for research on 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation-related disorders. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action in inhibiting cancer cell growth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
合成法
The synthesis of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 2-amino-5-ethyl-1,3,4-thiadiazole to form 4-(2-amino-5-ethyl-1,3,4-thiadiazol-4-yl)benzaldehyde. This intermediate is then reacted with acryloyl chloride to form the final product, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide.
科学的研究の応用
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-2-12-16-17-13(19-12)15-11(18)8-5-9-3-6-10(14)7-4-9/h3-8H,2H2,1H3,(H,15,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWVDANIWUYFQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)
